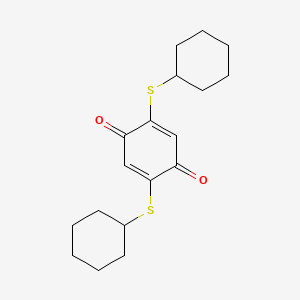

2,5-Bis(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-Bis(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione, also known as Dithiothreitol (DTT), is a reducing agent commonly used in biochemistry and molecular biology experiments. DTT is a small molecule with a molecular weight of 154.25 g/mol, and its chemical formula is C12H22O2S2.

Mechanism of Action

The mechanism of action of DTT involves the reduction of disulfide bonds in proteins. DTT acts as a nucleophile, attacking the sulfur atoms in the disulfide bonds and forming a stable thiolate anion. This reaction breaks the disulfide bond and releases the two cysteine residues as free thiols. The reduction of disulfide bonds by DTT is a reversible process, and the thiol groups can be re-oxidized to form disulfide bonds.

Biochemical and Physiological Effects:

DTT has no known biochemical or physiological effects in living organisms. It is not metabolized by the body and is rapidly excreted in the urine. However, DTT can be toxic if ingested or inhaled, and can cause skin and eye irritation if it comes into contact with the skin or eyes.

Advantages and Limitations for Lab Experiments

DTT has several advantages as a reducing agent in lab experiments. It is inexpensive, readily available, and easy to use. DTT is also highly effective at breaking disulfide bonds, making it a popular choice for protein biochemistry experiments. However, DTT has some limitations. It is sensitive to oxidation and can lose its reducing power if exposed to air or light. DTT can also interfere with some protein assays, and its use can lead to the formation of protein aggregates and other artifacts.

Future Directions

There are several potential future directions for research on DTT. One area of interest is the development of new reducing agents that are more stable and effective than DTT. Another area of research is the investigation of the effects of DTT on protein structure and function. Finally, research on the use of DTT in drug discovery and development could lead to the identification of new therapeutic targets and treatments for a variety of diseases.

Synthesis Methods

DTT can be synthesized by the reaction of thionyl chloride with cyclohexanol, followed by the reaction of the resulting cyclohexyl chloride with sodium sulfide. The final product is obtained by the reaction of the intermediate cyclohexyl sulfide with maleic anhydride. The synthesis of DTT is a multi-step process that requires careful handling of the reagents and the use of appropriate protective equipment.

Scientific Research Applications

DTT is widely used in scientific research as a reducing agent that can break the disulfide bonds between cysteine residues in proteins. This property of DTT makes it an essential tool in protein biochemistry, where it is used to denature and reduce proteins for analysis by techniques such as gel electrophoresis and mass spectrometry. DTT is also used in the synthesis of peptides and in the preparation of DNA and RNA samples for analysis.

properties

IUPAC Name |

2,5-bis(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2S2/c19-15-12-18(22-14-9-5-2-6-10-14)16(20)11-17(15)21-13-7-3-1-4-8-13/h11-14H,1-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNTXVKYFWJZOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2=CC(=O)C(=CC2=O)SC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2406448.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2406452.png)

![4-chloro-2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2406457.png)

![Ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2406458.png)

![2-chloro-6-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2406461.png)

![5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole](/img/structure/B2406465.png)